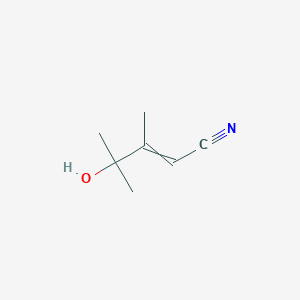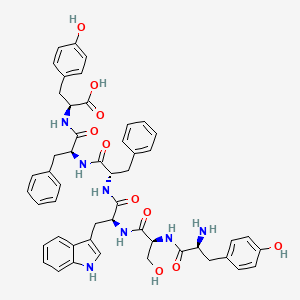
Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential applications in various fields such as biochemistry, pharmacology, and materials science. This compound’s unique sequence and structure may offer specific properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reductive conditions can break disulfide bonds, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, protecting group reagents.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in free thiol groups.
科学的研究の応用
Chemistry
Peptides like Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid are used as model compounds to study peptide synthesis, folding, and stability. They can also serve as building blocks for more complex molecules.
Biology
In biological research, synthetic peptides are used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can also be employed in the development of peptide-based drugs and diagnostic tools.
Medicine
Peptides have therapeutic potential in various medical fields, including oncology, immunology, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In industrial applications, peptides are used in the development of biomaterials, such as hydrogels and nanomaterials, for drug delivery and tissue engineering.
作用機序
The mechanism of action of Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
類似化合物との比較
Similar Compounds
Glycylglycylglycyl-L-seryl-L-prolyl-L-ornithylglycyl-L-aspartic acid: A similar peptide lacking the diaminomethylidene group.
Glycylglycylglycyl-L-seryl-L-prolyl-L-lysylglycyl-L-aspartic acid: A peptide with lysine instead of ornithine.
Glycylglycylglycyl-L-seryl-L-prolyl-L-arginylglycyl-L-aspartic acid: A peptide with arginine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid may confer unique properties, such as enhanced binding affinity or stability, compared to similar peptides.
特性
CAS番号 |
746620-01-9 |
|---|---|
分子式 |
C26H43N11O12 |
分子量 |
701.7 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C26H43N11O12/c27-8-17(39)31-9-18(40)32-10-19(41)35-15(12-38)24(47)37-6-2-4-16(37)23(46)36-13(3-1-5-30-26(28)29)22(45)33-11-20(42)34-14(25(48)49)7-21(43)44/h13-16,38H,1-12,27H2,(H,31,39)(H,32,40)(H,33,45)(H,34,42)(H,35,41)(H,36,46)(H,43,44)(H,48,49)(H4,28,29,30)/t13-,14-,15-,16-/m0/s1 |
InChIキー |
VGHFTDBKDPZLIS-VGWMRTNUSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)

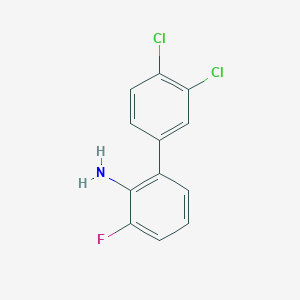
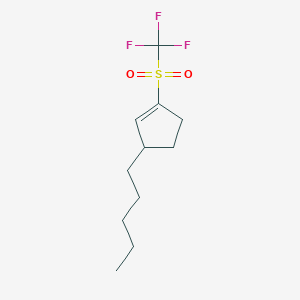
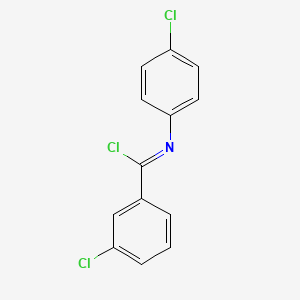

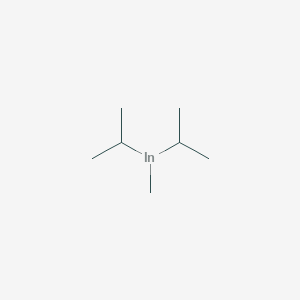
![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
